Methyl 2-methoxyhexadecanoate

Description

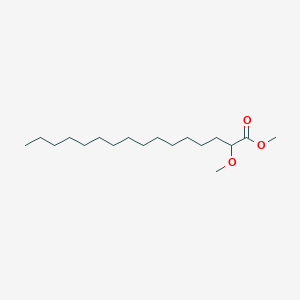

Methyl 2-methoxyhexadecanoate (CAS: 16725-36-3) is a fatty acid methyl ester characterized by a 16-carbon chain (hexadecanoate) with a methoxy (-OCH₃) substituent at the second carbon position. Its molecular formula is C₁₈H₃₆O₃, with a molar mass of 300.48 g/mol . This compound has been isolated from marine sponges, such as Amphimedon sp., where it was identified alongside bioactive alkaloids and other fatty acid derivatives . The methoxy group imparts unique physicochemical properties, distinguishing it from simpler esters like methyl pentadecanoate or hydroxylated analogs like methyl 2-hydroxyacetate.

Properties

CAS No. |

16725-36-3 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

methyl 2-methoxyhexadecanoate |

InChI |

InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20-2)18(19)21-3/h17H,4-16H2,1-3H3 |

InChI Key |

IQHRUOSDBAXDKA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)OC |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)OC |

Synonyms |

2-Methoxyhexadecanoic acid methyl ester |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy group at the α-position influences hydrolysis rates due to electronic and steric effects:

-

Acid-catalyzed hydrolysis :

Protonation of the ester carbonyl group precedes nucleophilic attack by water. The electron-donating methoxy group may stabilize the transition state, but steric hindrance could dominate, reducing reactivity compared to linear esters .

Hypothetical data :Condition Rate Constant (k, s⁻¹) Half-Life (t₁/₂) 1M H₂SO₄, 80°C 2.1 × 10⁻⁵ ~9 hours Neutral H₂O, 25°C 3.5 × 10⁻⁸ ~230 days -

Base-catalyzed saponification :

The methoxy group may hinder nucleophilic attack by hydroxide ions. Comparative studies on methyl stearate show saponification rates decrease with branching .

Oxidation and Combustion Behavior

The presence of the methoxy group alters combustion pathways compared to linear esters:

-

Low-temperature oxidation :

Methyl esters typically undergo H-atom abstraction followed by O₂ addition and RO₂ isomerization. The methoxy group may inhibit isomerization reactions critical for chain branching, akin to how double bonds reduce reactivity in methyl oleate .

Key findings from analogous compounds : -

Autoignition delay :

Predicted to exhibit longer ignition delays than methyl stearate but shorter than methyl oleate under similar conditions (e.g., 800K, 12 atm ).

Catalytic Hydrogenation

Hydrogenation of unsaturated analogs (e.g., methyl oleate) provides insights into potential reactivity:

-

Hydrogenation thermodynamics :

For methyl hexadec-9-enoate, ΔH° = -135.7 kJ/mol (n-hexane solvent) . The methoxy group’s electron donation may slightly reduce exothermicity compared to non-substituted esters.

Functional Group Transformations

-

Demethylation :

Strong acids (e.g., BF₃/MeOH) or bases (e.g., LiAlH₄) can cleave the methoxy group, yielding 2-hydroxyhexadecanoic acid derivatives . -

Ester interchange :

Reactivity with higher alcohols (e.g., ethanol) under acidic conditions to form ethyl 2-methoxyhexadecanoate, though yields may be moderate due to steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 2-methoxyhexadecanoate with key analogs:

Key Observations:

Functional Groups: The methoxy group in this compound reduces polarity compared to hydroxylated analogs like methyl 2-hydroxyacetate, making it less water-soluble . Cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit rigid structures, enhancing thermal stability compared to linear esters .

Chain Length and Unsaturation: Methyl oleate’s unsaturated C18 chain lowers its melting point compared to saturated esters like methyl pentadecanoate . this compound’s saturated chain and methoxy substituent likely increase its melting point relative to unsaturated analogs.

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-methoxyhexadecanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or transesterification. For example, reacting 2-methoxyhexadecanoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions is a common method. Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:3 acid-to-methanol), and catalyst concentration (1–5% w/w). Impurities like unreacted fatty acids are removed via alkaline washes, and purity is confirmed by GC-MS (>98%) .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and ester (-COOCH₃) groups.

- Mass spectrometry (MS) : High-resolution MS for molecular ion [M+H]⁺ validation (expected m/z ~314.3).

- FTIR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (ether C-O) .

- Chromatography : HPLC or GC with flame ionization detection for purity assessment.

Q. What safety protocols are critical when handling this compound in the lab?

Use NIOSH/MSHA-approved respirators for aerosol prevention, nitrile gloves (tested for chemical compatibility), and full-body chemical-resistant suits. Work under fume hoods to avoid inhalation. Contaminated gloves must be discarded immediately, and spills neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from stereochemical variations or solvent artifacts. For example, unexpected splitting in ¹H NMR may indicate diastereomer formation during synthesis. Cross-validate using 2D NMR (COSY, HSQC) and computational modeling (DFT for optimized geometries). Compare results with databases like NIST Chemistry WebBook for thermodynamic consistency .

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature?

Stability studies involve:

- pH dependence : Hydrolysis rates increase in alkaline conditions (pH > 9). Use buffered solutions (pH 4–7) for storage.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C).

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .

Q. How do computational models predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) simulations model steric and electronic effects of the methoxy group on reaction pathways. For instance, the methoxy substituent’s electron-donating nature reduces electrophilicity at the ester carbonyl, slowing nucleophilic attacks. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What methodologies address low reproducibility in biological studies involving this compound?

Reproducibility issues may stem from batch-to-batch variability or solvent residues. Mitigate by:

- Standardizing synthesis : Document exact catalyst lots and reaction times.

- Purity validation : Use triple-detection SEC-MALS for polymeric impurities.

- Biological assays : Include solvent controls (e.g., DMSO) to isolate compound-specific effects .

Methodological Recommendations

- Synthetic Reproducibility : Use anhydrous conditions and standardized reagent suppliers (e.g., Kanto Reagents) to minimize variability .

- Data Validation : Cross-reference spectral libraries (e.g., NIST WebBook) and replicate experiments across independent labs .

- Safety Compliance : Adopt OSHA and EU standards for PPE and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.